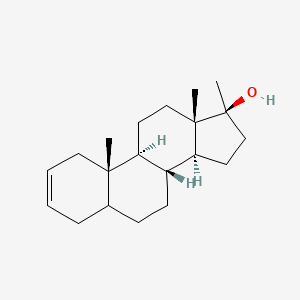

17a-Methyl-androst-2-ene-17b-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14?,15-,16+,17+,18+,19+,20+/m1/s1 |

InChI Key |

FRVHJVATKMIOPQ-IWPZMOPJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4[C@@]3(CC=CC4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

17a-Methyl-androst-2-ene-17b-ol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-Methyl-androst-2-ene-17β-ol, also known by its synonyms Desoxymethyltestosterone (DMT) and Madol, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] Structurally, it is a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT).[1] This compound is notable for its unique structure, lacking the 3-keto group common to most commercial AAS, which influences its biological activity and metabolism.[1] Never marketed for medical use, it has been identified as a designer steroid used for performance enhancement in sports.[1] This guide provides a comprehensive overview of its chemical properties, structure, biological activity, and the experimental methodologies used for its characterization.

Chemical Properties and Structure

17α-Methyl-androst-2-ene-17β-ol is an androstane (B1237026) steroid with a methyl group at the C17α position and a double bond between C2 and C3.[1] The 17α-methyl group enhances its oral bioavailability.

Table 1: Chemical and Physical Properties of 17α-Methyl-androst-2-ene-17β-ol

| Property | Value | Source |

| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | PubChem |

| Synonyms | Desoxymethyltestosterone, DMT, Madol, Pheraplex, 17α-Methyl-5α-androst-2-en-17β-ol | [1] |

| CAS Number | 3275-64-7 | [1] |

| Molecular Formula | C20H32O | [1] |

| Molecular Weight | 288.475 g/mol | [1] |

| Structure | ||

| InChI | InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 | [1] |

| InChIKey | FRVHJVATKMIOPQ-PAPWGAKMSA-N | [1] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(CC=CC4)C | PubChem |

Biological Activity and Mechanism of Action

17α-Methyl-androst-2-ene-17β-ol exerts its effects primarily through interaction with the androgen receptor (AR).

Anabolic and Androgenic Effects

Animal studies in orchiectomized rats have been conducted to determine the anabolic and androgenic potency of desoxymethyltestosterone. The Hershberger assay is a common method for this assessment.[2][3][4][5][6]

Table 2: Biological Activity of Desoxymethyltestosterone in Rats

| Parameter | Relative Potency | Notes |

| Anabolic Activity | 160% of testosterone | Based on levator ani muscle weight. |

| Androgenic Activity | 60% of testosterone | Based on seminal vesicle and ventral prostate weights. |

| Q-Ratio (Anabolic:Androgenic) | 6.5:1 |

Mechanism of Action: Androgen Receptor Signaling

As an androgen, 17α-Methyl-androst-2-ene-17β-ol binds to the androgen receptor in target tissues. This binding initiates a cascade of events leading to changes in gene expression that mediate the anabolic and androgenic effects.

Caption: Androgen Receptor Signaling Pathway of 17α-Methyl-androst-2-ene-17β-ol.

Metabolism

The metabolism of 17α-Methyl-androst-2-ene-17β-ol has been investigated to identify its metabolites for doping control purposes. In vitro studies using human hepatocytes and in vivo studies have shown that the primary metabolic pathways involve hydroxylation and reduction reactions. The main urinary metabolite has been identified as 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane.[7]

Caption: Metabolic Pathway of 17α-Methyl-androst-2-ene-17β-ol.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 17α-Methyl-androst-2-ene-17β-ol are not extensively published. The following sections provide generalized methodologies based on common practices for similar steroidal compounds.

Synthesis

A common route for the synthesis of 17α-methylated steroids involves a Grignard reaction.

Protocol: Synthesis of 17α-Methyl-androst-2-ene-17β-ol via Grignard Reaction

-

Starting Material: 5α-androst-2-en-17-one.

-

Reagent Preparation: Prepare a Grignard reagent, typically methylmagnesium bromide or iodide, in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction:

-

Dissolve 5α-androst-2-en-17-one in an anhydrous ether solvent.

-

Slowly add the Grignard reagent to the solution of the steroid at a controlled temperature (often 0 °C to room temperature).

-

Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 17α-Methyl-androst-2-ene-17β-ol.

Analytical Characterization

Protocol: GC-MS Analysis

-

Derivatization:

-

Evaporate the sample containing the steroid to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and ethanethiol.[8]

-

Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 20-30 minutes) to form the trimethylsilyl (B98337) (TMS) ether derivative.

-

-

GC-MS Conditions (General):

-

Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to separate the analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

-

Protocol: UPLC-MS/MS Analysis

-

Sample Preparation:

-

For urine samples, an extraction step (e.g., solid-phase extraction) may be required.

-

Reconstitute the dried extract in a suitable solvent compatible with the mobile phase.

-

-

UPLC-MS/MS Conditions (General):

-

UPLC System: Equipped with a reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer operated in electrospray ionization (ESI) positive mode.

-

Data Acquisition: Multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Biological Assays

Protocol: Androgen Receptor Binding Assay

-

Receptor Source: Prepare cytosol from the ventral prostate of castrated rats, which is a rich source of androgen receptors.[9][10][11][12][13]

-

Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-R1881.

-

Competitive Binding:

-

Incubate a constant concentration of the radioligand and the receptor preparation with increasing concentrations of the unlabeled test compound (17α-Methyl-androst-2-ene-17β-ol).

-

Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled androgen).

-

-

Separation: Separate the receptor-bound from the free radioligand, for example, by using hydroxyapatite.

-

Detection: Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) to assess the binding affinity.

Protocol: Hershberger Bioassay

-

Animals: Use castrated peripubertal male rats.[2][3][4][5][6]

-

Dosing: Administer the test compound daily for a set period (e.g., 10 days) via subcutaneous injection or oral gavage.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[2]

-

Data Analysis: Compare the weights of these tissues in the treated groups to a control group (vehicle-treated castrated rats) and a positive control group (e.g., testosterone-treated castrated rats) to determine the anabolic and androgenic activity of the test compound.

Conclusion

17α-Methyl-androst-2-ene-17β-ol is a potent synthetic anabolic-androgenic steroid with a distinct chemical structure and biological activity profile. Its mechanism of action is primarily mediated through the androgen receptor. Understanding its chemical properties, metabolic fate, and the experimental methodologies for its study is crucial for researchers in the fields of endocrinology, pharmacology, and anti-doping science. The information and generalized protocols provided in this guide serve as a valuable technical resource for professionals in these areas.

References

- 1. Desoxymethyltestosterone - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. epa.gov [epa.gov]

- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of desoxymethyltestosterone main urinary metabolite produced from cultures of human fresh hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. mds-usa.com [mds-usa.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. epa.gov [epa.gov]

Desoxymethyltestosterone synthesis pathway and precursors

An in-depth technical guide on the synthesis pathways and precursors of desoxymethyltestosterone (DMT), a potent anabolic-androgenic steroid, is presented for researchers, scientists, and drug development professionals. This document details the chemical transformations involved, key starting materials, and reaction conditions, supported by quantitative data and procedural diagrams.

Introduction to Desoxymethyltestosterone (DMT)

Desoxymethyltestosterone (17α-methyl-5α-androst-2-en-17β-ol), also known by the names Madol and Pheraplex, is a synthetic anabolic-androgenic steroid (AAS). It gained notoriety as a "designer steroid" that was not detectable by standard anti-doping tests at the time of its emergence. Structurally, it is a derivative of dihydrotestosterone (B1667394) (DHT) and is characterized by the absence of a keto or hydroxyl group at the C3 position of the steroid nucleus, a feature that significantly impacts its metabolic fate and oral bioavailability.

The synthesis of DMT typically originates from readily available steroid precursors, involving key chemical modifications to achieve the final structure. The most common and historically significant synthesis route starts from mestanolone (B1676315).

Primary Synthesis Pathway: From Mestanolone

The most well-documented synthesis of desoxymethyltestosterone utilizes mestanolone (17α-methyl-5α-androstan-17β-ol-3-one) as the primary precursor. The core of this transformation is the deoxygenation of the C3-keto group, a reaction classically achieved through a Wolff-Kishner reduction.

Reaction Steps

The conversion from mestanolone to DMT is a two-step process:

-

Hydrazone Formation: Mestanolone is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). In this step, the carbonyl group at the C3 position reacts with hydrazine to form a C3-hydrazone intermediate. This reaction is typically conducted in a high-boiling point solvent like diethylene glycol.

-

Reduction and Elimination: The hydrazone intermediate is then heated in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). This induces the reduction of the hydrazone to a methylene (B1212753) group (-CH₂) and the elimination of nitrogen gas. The high temperature and basic conditions facilitate the removal of the C3-oxygen, yielding desoxymethyltestosterone.

Experimental Protocol: Wolff-Kishner Reduction of Mestanolone

The following protocol is a generalized representation based on established chemical principles for the Wolff-Kishner reduction of steroidal ketones.

Materials:

-

Mestanolone (Precursor)

-

Hydrazine hydrate (85% or higher)

-

Potassium hydroxide (KOH)

-

Diethylene glycol (Solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

-

A reaction flask is charged with mestanolone, diethylene glycol, and hydrazine hydrate.

-

The mixture is heated to approximately 130-140 °C for 2 hours to facilitate the formation of the mestanolone-3-hydrazone.

-

After the initial heating period, the reaction is allowed to cool slightly before powdered potassium hydroxide is carefully added.

-

The reaction temperature is then gradually increased to 190-200 °C. During this phase, water and excess hydrazine are distilled off.

-

The reaction mixture is maintained at this high temperature for 4-6 hours until the evolution of nitrogen gas ceases, indicating the completion of the reduction.

-

Upon cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid.

-

The aqueous mixture is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude desoxymethyltestosterone product, which can be further purified by recrystallization or chromatography.

Quantitative Data

The yield of this reaction can vary based on the precise conditions and scale. The following table summarizes typical quantitative parameters for this synthesis.

| Parameter | Value | Notes |

| Precursor | Mestanolone | 17α-methyl-5α-androstan-17β-ol-3-one |

| Primary Reagents | Hydrazine, KOH | Wolff-Kishner reduction reagents |

| Solvent | Diethylene glycol | High-boiling point solvent is essential |

| Reaction Temp. | 190-200 °C | For the final reduction step |

| Reaction Time | 4-6 hours | At final temperature |

| Reported Yield | 60-75% | Varies based on purification method |

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of desoxymethyltestosterone from mestanolone.

Madol's Mechanism of Action in Skeletal Muscle Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Madol, also known as Desoxymethyltestosterone (DMT), is a potent, orally active synthetic anabolic-androgenic steroid (AAS).[1] It functions as a high-affinity agonist for the androgen receptor (AR), demonstrating significant anabolic effects on skeletal muscle tissue with a favorable anabolic-to-androgenic ratio.[2][3] Preclinical studies have characterized Madol as a powerful anabolic agent, exhibiting properties similar to Selective Androgen Receptor Modulators (SARMs) due to its pronounced effects on muscle tissue with comparatively lesser impact on androgenic tissues like the prostate.[4][5] This guide provides a comprehensive overview of Madol's mechanism of action in skeletal muscle, detailing its interaction with the androgen receptor, downstream signaling pathways, and the resulting physiological effects. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Androgen Receptor Binding and Activation

Madol's primary mechanism of action is its function as a potent agonist of the androgen receptor (AR).[4] Upon entering skeletal muscle cells, Madol binds to the AR located in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus.

Once in the nucleus, the Madol-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. This interaction recruits co-regulatory proteins and modulates the transcriptional activity of genes involved in muscle protein synthesis and hypertrophy.

Receptor binding assays have demonstrated that Madol binds with high selectivity to the androgen receptor, with low affinity for the progesterone (B1679170) receptor.[4][5] The potency of Madol in transactivating AR-dependent gene expression is reported to be approximately half that of dihydrotestosterone (B1667394) (DHT).[4][6]

Signaling Pathways in Skeletal Muscle Hypertrophy

While direct studies on Madol's downstream signaling cascade are limited, its action can be inferred from its role as a potent androgen and its observed effects on key growth factors. The anabolic effects of androgens in skeletal muscle are largely mediated through the PI3K/Akt/mTOR signaling pathway, which is a central regulator of protein synthesis and cell growth.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene expression by the Madol-AR complex. A key finding is that Madol administration, similar to testosterone (B1683101), stimulates the mRNA expression of Insulin-like Growth Factor 1 (IGF-1) in skeletal muscle.[4][6] IGF-1 is a potent activator of the PI3K/Akt/mTOR pathway. Additionally, Madol has been shown to modulate the expression of myostatin, a negative regulator of muscle growth.[4][6]

The proposed genomic signaling cascade is as follows:

-

Madol binds to the cytoplasmic AR.

-

The Madol-AR complex translocates to the nucleus.

-

The complex binds to AREs on target genes, increasing the transcription of anabolic genes like IGF-1 and potentially decreasing the transcription of catabolic genes.

Downstream Hypertrophic Signaling (Inferred)

The increase in IGF-1 expression is a critical link to the activation of the downstream PI3K/Akt/mTOR pathway, a primary driver of muscle protein synthesis and hypertrophy.

The inferred downstream signaling cascade proceeds as follows:

-

Increased IGF-1 protein binds to the IGF-1 receptor (IGF-1R) on the cell surface.

-

This activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).

-

Activated Akt has two major effects:

-

It activates the mammalian Target of Rapamycin Complex 1 (mTORC1).

-

It inhibits Glycogen Synthase Kinase 3 Beta (GSK-3β), further promoting protein synthesis.

-

-

mTORC1 then phosphorylates its downstream targets, p70S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).

-

Phosphorylation of S6K1 and 4E-BP1 initiates the translation of mRNA into protein, leading to an increase in the synthesis of contractile proteins (e.g., actin and myosin) and ultimately, muscle fiber hypertrophy.

Quantitative Data on Anabolic and Androgenic Effects

The anabolic and androgenic properties of Madol have been quantified in preclinical studies, primarily using the Hershberger assay in orchiectomized rats.

| Parameter | Madol (DMT) | Testosterone Propionate (TP) | Dihydrotestosterone (DHT) | Vehicle Control | Reference |

| Anabolic Activity | |||||

| Levator Ani Muscle Weight | Significant Increase | Significant Increase | N/A | No Change | [4][5] |

| Gastrocnemius Muscle Weight | N/A | N/A | N/A | No Change | |

| Androgenic Activity | |||||

| Prostate Weight | No Significant Change | Significant Increase | N/A | No Change | [4][5] |

| Seminal Vesicle Weight | No Significant Change | Significant Increase | N/A | No Change | [4][5] |

| Gene Expression (Gastrocnemius Muscle) | |||||

| IGF-1 mRNA | Stimulated | Stimulated | N/A | Baseline | [4][6] |

| Myostatin mRNA | Stimulated | Stimulated | N/A | Baseline | [4][6] |

| Receptor Transactivation | |||||

| AR-dependent Reporter Gene | ~50% of DHT | N/A | 100% (Reference) | Baseline | [4][6] |

| Other Effects | |||||

| Heart Weight | Significant Increase | No Significant Change | N/A | No Change | [4][6] |

Note: "N/A" indicates that the data was not reported in the cited abstracts. The data is primarily from studies in orchiectomized rats.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Madol's mechanism of action.

Hershberger Assay for Anabolic and Androgenic Activity

This in vivo assay is the standard for assessing the anabolic and androgenic properties of steroids.

-

Animal Model: Orchiectomized (castrated) male Wistar rats, approximately 3 weeks of age.[7][8]

-

Acclimatization: Animals are allowed to recover for at least 7 days post-castration to allow for the regression of androgen-dependent tissues.

-

Grouping:

-

Vehicle Control (e.g., sesame oil)

-

Testosterone Propionate (Positive Control for both anabolic and androgenic effects)

-

Madol (Test Compound)

-

-

Dosing:

-

Endpoint Measurement:

-

Approximately 24 hours after the final dose, animals are euthanized.

-

The following tissues are carefully dissected and weighed:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles.

-

-

-

Data Analysis: The wet weights of the target tissues from the Madol-treated group are compared to both the vehicle control and the testosterone propionate-treated groups.

Androgen Receptor Binding Assay

This in vitro assay determines the binding affinity and selectivity of Madol for the androgen receptor.

-

Receptor Source: Cytosol prepared from the ventral prostate of castrated male rats, which is a rich source of androgen receptors.[2][10]

-

Radioligand: A high-affinity synthetic androgen, such as [³H]-R1881, is used.[10]

-

Procedure:

-

Prostate cytosol is incubated with a fixed concentration of the radioligand ([³H]-R1881).

-

Increasing concentrations of unlabeled Madol (the competitor) are added to the incubation mixture.

-

The mixture is incubated to allow competitive binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the free radioligand (e.g., using hydroxylapatite).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The concentration of Madol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to a reference androgen like DHT.

Gene Expression Analysis by Real-Time PCR

This method is used to quantify changes in the mRNA levels of target genes in skeletal muscle.

-

Tissue Collection: Gastrocnemius muscle tissue is collected from treated and control animals and immediately frozen in liquid nitrogen.[11]

-

RNA Extraction: Total RNA is isolated from the muscle tissue using a suitable method (e.g., TRIzol reagent).[11]

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes (IGF-1, myostatin) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[12][13]

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

Madol (Desoxymethyltestosterone) is a potent anabolic agent that exerts its effects on skeletal muscle primarily through high-affinity binding to and activation of the androgen receptor. This leads to the modulation of gene expression, notably an increase in IGF-1 mRNA, which is inferred to activate the PI3K/Akt/mTOR signaling pathway, a critical driver of muscle protein synthesis and hypertrophy. Preclinical data robustly supports its strong anabolic and weak androgenic profile, positioning it as a compound with SARM-like characteristics. Further research is warranted to directly elucidate the downstream signaling events following Madol-AR interaction in skeletal muscle and to fully characterize its long-term physiological and potential pathological effects.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not endorse the use of Madol or any other unapproved substance. The use of anabolic-androgenic steroids can have significant health risks.

References

- 1. Effects of an oral androgen on muscle and metabolism in older, community-dwelling men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Oral Anabolic Steroid on Muscle Strength and Muscle Growth in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of the pharmacological profile of desoxymethyltestosterone (Madol), a steroid misused for doping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. epa.gov [epa.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Vitro Biological Activity of 17α-Methyl-androst-2-ene-17β-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-Methyl-androst-2-ene-17β-ol, also known by the names Desoxymethyltestosterone (DMT) and Madol, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] Structurally, it is a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT) and is unique due to the absence of a keto group at the C3 position, which is a common feature in most commercially available AAS. This guide provides a comprehensive overview of the in vitro biological activity of 17α-Methyl-androst-2-ene-17β-ol, focusing on its interaction with the androgen receptor, its anabolic and androgenic potential, and its metabolic profile based on available scientific literature.

Data Presentation

The in vitro biological activity of 17α-Methyl-androst-2-ene-17β-ol has been characterized through various assays, primarily focusing on its androgenic and anabolic properties. The following tables summarize the available quantitative data to facilitate comparison.

| Parameter | Compound | Value/Activity | Reference Compound | Assay Type | Source |

| Androgen Receptor (AR) Binding Affinity | 17α-Methyl-androst-2-ene-17β-ol | Binds with high selectivity; approximately half the affinity of DHT. | Dihydrotestosterone (DHT) | Animal studies | [1] |

| Progesterone Receptor (PR) Binding Affinity | 17α-Methyl-androst-2-ene-17β-ol | Low binding affinity. | - | Receptor binding tests | [2] |

| AR-Dependent Transactivation | 17α-Methyl-androst-2-ene-17β-ol | Potency is two times lower than DHT. | Dihydrotestosterone (DHT) | Reporter gene expression assay | [2] |

| Anabolic Activity | 17α-Methyl-androst-2-ene-17β-ol | 160% of testosterone (B1683101). | Testosterone | Rat studies (levator ani muscle growth) | [1] |

| Androgenic Activity | 17α-Methyl-androst-2-ene-17β-ol | 60% of testosterone. | Testosterone | Rat studies | [1] |

| Anabolic-to-Androgenic Ratio (Q Ratio) | 17α-Methyl-androst-2-ene-17β-ol | 6.5:1 | - | Calculated from rat studies | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the biological activity of 17α-Methyl-androst-2-ene-17β-ol are described below. These protocols are based on standard techniques employed in the field of steroid pharmacology.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Androgen Receptor Source: Cytosol from the ventral prostate of castrated rats or recombinant human androgen receptor.

-

Radioligand: [³H]-R1881 (Methyltrienolone), a high-affinity synthetic androgen.

-

Test Compound: 17α-Methyl-androst-2-ene-17β-ol.

-

Reference Compound: Dihydrotestosterone (DHT).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, glycerol, and dithiothreitol (B142953) (DTT).

-

Wash Buffer: Assay buffer without DTT.

-

Scintillation Cocktail.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and reference compound in the assay buffer.

-

Prepare a working solution of [³H]-R1881 in the assay buffer.

-

-

Incubation:

-

In a 96-well plate, add the assay buffer, the androgen receptor preparation, the [³H]-R1881 working solution, and varying concentrations of the test or reference compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Transfer the incubation mixture to a pre-wetted 96-well filter plate.

-

Rapidly wash the filters with ice-cold wash buffer using a vacuum manifold to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test and reference compounds.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Androgen-Dependent Reporter Gene Assay

This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

-

Cell Line: Mammalian cells (e.g., PC3, HEK293) stably or transiently co-transfected with an androgen receptor expression vector and a reporter plasmid. The reporter plasmid contains an androgen response element (ARE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein).

-

Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Test Compound: 17α-Methyl-androst-2-ene-17β-ol.

-

Reference Compound: Dihydrotestosterone (DHT).

-

Luciferase Assay Reagent (if using luciferase reporter).

-

Luminometer or Fluorometer.

Procedure:

-

Cell Seeding:

-

Seed the transfected cells into a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

After cell attachment, treat the cells with serial dilutions of the test compound or reference compound.

-

Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

-

Reporter Gene Measurement:

-

If using a luciferase reporter, lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

-

If using a fluorescent reporter, measure the fluorescence intensity using a fluorometer.

-

-

Data Analysis:

-

Normalize the reporter gene activity to a measure of cell viability if necessary.

-

Plot the reporter gene activity against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

In Vitro Metabolism Assay using Human Liver Microsomes

This assay is used to identify the metabolic products of a compound when exposed to liver enzymes.

Materials:

-

Human Liver Microsomes (HLMs): Pooled from multiple donors.

-

Test Compound: 17α-Methyl-androst-2-ene-17β-ol.

-

NADPH Regenerating System: To provide the necessary cofactors for cytochrome P450 enzyme activity.

-

Phosphate (B84403) Buffer (pH 7.4).

-

Acetonitrile (or other suitable organic solvent) for quenching the reaction.

-

LC-MS/MS system.

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer, HLMs, and the test compound.

-

-

Initiation of Reaction:

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the mixture at 37°C for a specific time period (e.g., 60 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Preparation:

-

Centrifuge the mixture to pellet the proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the parent compound and its metabolites.

-

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the in vitro biological activity of 17α-Methyl-androst-2-ene-17β-ol.

Discussion

17α-Methyl-androst-2-ene-17β-ol is a potent agonist of the androgen receptor. In vitro studies demonstrate its high selectivity for the AR, with an anabolic activity reported to be significantly greater than that of testosterone in animal models.[1] The potency for transactivating AR-dependent gene expression is approximately half that of DHT, which is considered the most potent endogenous androgen.[2]

The in vitro metabolism of 17α-Methyl-androst-2-ene-17β-ol has been investigated using human liver preparations. A major identified metabolite is 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane, indicating that the compound undergoes significant phase I metabolism. While the specific cytochrome P450 (CYP) enzymes responsible for its metabolism have not been definitively identified in the reviewed literature, it is well-established that CYP enzymes, particularly the CYP3A family, are heavily involved in the metabolism of steroids. Further studies with specific recombinant human CYP isozymes would be necessary to precisely identify the contributing enzymes.

The favorable anabolic-to-androgenic ratio observed in preclinical studies suggests a degree of selectivity in its action, a desirable characteristic in the development of anabolic agents.[1] However, the 17α-methylation, which confers oral bioavailability, is also associated with potential hepatotoxicity, a common concern for this class of steroids.

Conclusion

This technical guide has summarized the key in vitro biological activities of 17α-Methyl-androst-2-ene-17β-ol. The available data indicate that it is a potent and selective androgen receptor agonist with significant anabolic properties. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. The diagrams illustrate the fundamental signaling pathway and a typical workflow for in vitro evaluation. For drug development professionals, a thorough understanding of its receptor interaction, functional activity, and metabolic fate is crucial for assessing its therapeutic potential and safety profile.

References

Desoxymethyltestosterone: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxymethyltestosterone (DMT), also known by the nickname 'Madol', is a synthetic, orally active anabolic-androgenic steroid (AAS). It is a derivative of dihydrotestosterone (B1667394) (DHT) and is notable for its chemical structure, which lacks a ketone group at the C-3 position, a feature common to most commercially available AAS. This structural modification significantly influences its metabolic fate and pharmacological activity. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of desoxymethyltestosterone, intended for researchers, scientists, and professionals in the field of drug development and analysis.

Pharmacokinetic Profile

The pharmacokinetic properties of desoxymethyltestosterone have been primarily characterized through in vivo and in vitro studies, largely driven by its prevalence in sports doping. While comprehensive human pharmacokinetic studies are limited due to its status as a designer drug, the available data provides key insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Parameters

| Parameter | Value | Source |

| Oral Bioavailability | ~40% (estimated) | [Non-peer reviewed source] |

| Half-life (t½) | 8-9 hours | [Non-peer reviewed source] |

| Clearance (CL) | Data not available in peer-reviewed literature | - |

| Volume of Distribution (Vd) | Data not available in peer-reviewed literature | - |

Note: The provided values for oral bioavailability and half-life are derived from non-peer-reviewed sources and should be interpreted with caution. Rigorous pharmacokinetic studies in controlled clinical settings are lacking.

Metabolism

The metabolism of desoxymethyltestosterone is extensive and primarily occurs in the liver. The main metabolic transformations involve phase I reactions, specifically hydroxylation and reduction of the A-ring of the steroid nucleus. These modifications increase the polarity of the compound, facilitating its subsequent conjugation (phase II metabolism) and excretion.

Key Metabolic Pathways

The primary metabolic pathways for desoxymethyltestosterone include:

-

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid molecule is a major metabolic route. The main human urinary metabolite has been identified as 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane.[1] This indicates hydroxylation at both the C-2 and C-3 positions.

-

Reduction: The double bond in the A-ring of desoxymethyltestosterone is susceptible to reduction.

-

Conjugation: Following phase I metabolism, the hydroxylated metabolites are primarily conjugated with glucuronic acid to form glucuronide conjugates, which are then excreted in the urine.

Identified Metabolites

Several metabolites of desoxymethyltestosterone have been identified in human urine. The detection of these metabolites is crucial for anti-doping control.

| Metabolite | Chemical Name | Detection Window |

| Main Human Urinary Metabolite | 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane | - |

| Long-term Metabolite | 18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diol | Up to 14 days[2] |

The extended detection window of certain metabolites makes them valuable biomarkers for identifying desoxymethyltestosterone use long after administration has ceased.[2]

Experimental Protocols

The analysis of desoxymethyltestosterone and its metabolites in biological matrices, particularly urine, relies on sophisticated analytical techniques. The following sections outline the typical experimental workflows.

Sample Preparation for Urine Analysis

A multi-step process is required to extract and purify the steroids from the complex urine matrix before instrumental analysis.

-

Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to cleave the glucuronide conjugates and release the free steroid metabolites.

-

Liquid-Liquid Extraction (LLE): The hydrolyzed urine is then extracted with an organic solvent, such as diethyl ether or a mixture of n-pentane and ethyl acetate, to separate the steroids from the aqueous phase.

-

Derivatization: To improve the volatility and thermal stability of the steroid metabolites for gas chromatography-mass spectrometry (GC-MS) analysis, they are derivatized. A common method is trimethylsilylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the confirmatory analysis of anabolic steroids in doping control.

-

Gas Chromatograph (GC): The derivatized extract is injected into the GC, where the different steroid metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification.

A typical GC-MS protocol for desoxymethyltestosterone metabolite analysis would involve a temperature-programmed separation on a capillary column followed by electron ionization (EI) mass spectrometry.

Visualizations

Metabolic Pathway of Desoxymethyltestosterone

Caption: Major metabolic pathway of Desoxymethyltestosterone.

Experimental Workflow for Urine Analysis

Caption: Workflow for DMT analysis in urine samples.

Signaling Pathways

Desoxymethyltestosterone exerts its potent anabolic effects primarily through its interaction with the androgen receptor (AR). As a strong agonist of the AR, it initiates a cascade of downstream signaling events that ultimately lead to increased protein synthesis and muscle growth.

Androgen Receptor Signaling

References

Unveiling the Androgen Receptor Binding Affinity of 17α-Methyl-androst-2-ene-17β-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction between the synthetic steroid 17α-Methyl-androst-2-ene-17β-ol, also known as Desoxymethyltestosterone (DMT) or Madol, and the androgen receptor (AR). As a potent agonist of the AR, understanding its binding affinity is crucial for research in endocrinology, drug development, and toxicology. This document provides a comprehensive overview of its binding characteristics, the experimental methods used to determine them, and the associated cellular signaling pathways.

Quantitative Analysis of Androgen Receptor Binding

Desoxymethyltestosterone is recognized for its high selectivity in binding to the androgen receptor. While specific inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values are not consistently reported in publicly available literature, comparative studies provide valuable insights into its binding potency relative to endogenous androgens like dihydrotestosterone (B1667394) (DHT).

In animal studies, DMT has been found to bind to the androgen receptor with approximately half the strength of DHT.[1] Further supporting this, the potency of DMT to transactivate androgen receptor-dependent reporter gene expression has been observed to be about two times lower than that of DHT.[2][3][4]

| Compound | Relative Binding Affinity (vs. DHT) | Notes |

| 17α-Methyl-androst-2-ene-17β-ol (DMT) | ~50% | Binds with high selectivity to the androgen receptor.[1][3] |

| Dihydrotestosterone (DHT) | 100% (Reference) | A potent endogenous androgen. |

Experimental Protocols for Determining Androgen Receptor Binding Affinity

The assessment of a compound's binding affinity to the androgen receptor is typically conducted through competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand that has a known high affinity for the receptor.

Radioligand Competitive Binding Assay

This is a classic and widely used method to determine the binding affinity of a test compound.

Principle: This assay quantifies the displacement of a radiolabeled androgen, such as [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone, from the androgen receptor by the test compound (17α-Methyl-androst-2-ene-17β-ol). The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials and Reagents:

-

Androgen Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor (rhAR).

-

Radioligand: [³H]-R1881 or [³H]-DHT.

-

Test Compound: 17α-Methyl-androst-2-ene-17β-ol.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents like glycerol.

-

Scintillation Cocktail: For detecting radioactivity.

-

Filtration Apparatus: To separate bound from free radioligand.

Procedure:

-

Preparation of Receptor: Homogenize the tissue (e.g., rat prostate) in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction containing the androgen receptor. If using recombinant AR, dilute it to the desired concentration in the assay buffer.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the androgen receptor and the radioligand with varying concentrations of the test compound. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a non-labeled high-affinity ligand).

-

Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes, while the free ligand passes through.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value, the concentration of the test compound that displaces 50% of the radioligand, can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Scintillation Proximity Assay (SPA)

SPA is a more high-throughput alternative to traditional radioligand binding assays that does not require a separation step.

Principle: The androgen receptor is immobilized onto scintillant-impregnated microspheres. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the microsphere to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to produce a signal. A test compound that competes for binding will reduce the amount of radioligand bound to the receptor, thus decreasing the light signal.

Materials and Reagents:

-

Recombinant Androgen Receptor: Often with a tag (e.g., His-tag) for immobilization.

-

SPA Beads: Coated with a substance that can capture the tagged receptor (e.g., Nickel chelate for His-tagged proteins).

-

Radioligand: [³H]-R1881 or [³H]-DHT.

-

Test Compound: 17α-Methyl-androst-2-ene-17β-ol.

-

Assay Buffer.

-

Microplate Scintillation Counter.

Procedure:

-

Immobilization: Incubate the tagged androgen receptor with the SPA beads to allow for immobilization.

-

Assay Setup: In a microplate, add the receptor-coated beads, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Allow the reaction to reach equilibrium.

-

Detection: Measure the light output from each well using a microplate scintillation counter.

-

Data Analysis: Similar to the radioligand binding assay, determine the IC₅₀ value from the dose-response curve.

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Androgen Receptor Signaling Pathway.

Caption: Radioligand AR Binding Assay Workflow.

References

The Designer Anabolic Steroid Madol: A Technical Guide to its Discovery, History, and Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxymethyltestosterone (DMT), widely known as Madol, is a potent synthetic anabolic-androgenic steroid (AAS) that gained notoriety as a "designer" steroid in one of the most significant doping scandals in sports history. This document provides a comprehensive technical overview of Madol, detailing its discovery, historical context, synthesis, and pharmacological properties. It includes a summary of its anabolic and androgenic effects, receptor binding affinity, and the detailed experimental protocols used for its characterization. Furthermore, this guide presents visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for research, scientific, and drug development professionals.

Discovery and History

Madol was first synthesized in 1961 by Max Huffman and a patent was granted for the compound in the same year.[1][2] Despite its early discovery, it was never commercially marketed as a pharmaceutical drug and remained largely obscure in scientific literature.[2]

Decades later, in 2005, Madol was rediscovered by organic chemist Patrick Arnold.[2][3] Arnold, known for his work in the prohormone and dietary supplement industry, synthesized the compound and it was subsequently supplied to Victor Conte of the Bay Area Laboratory Co-operative (BALCO).[2][3] BALCO then distributed Madol to elite athletes as an undetectable performance-enhancing drug, leading to a major doping scandal that implicated numerous high-profile sports figures.[4][5][6] This scandal brought Madol to the forefront of anti-doping efforts and led to its classification as a Schedule III controlled substance in the United States in 2010.[2]

Chemical and Pharmacological Properties

Madol, or 17α-methyl-5α-androst-2-en-17β-ol, is a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT).[1][2] A key structural feature is the absence of a keto group at the C-3 position, which is common in most commercially available anabolic steroids.[3]

Anabolic and Androgenic Effects

Animal studies in orchiectomized rats have been conducted to determine the anabolic and androgenic potency of Madol. The results of these studies are summarized in the table below.

| Property | Value | Reference Compound |

| Anabolic Activity | 160% | Testosterone (B1683101) |

| Androgenic Activity | 60% | Testosterone |

| Q-Ratio (Anabolic:Androgenic) | 6.5:1 | - |

Receptor Binding Affinity

Madol exerts its effects primarily through its interaction with the androgen receptor (AR). It has been shown to be a potent AR agonist with high selectivity.[8] Its binding affinity for the progesterone (B1679170) receptor (PR) is low.[8]

| Receptor | Binding Affinity | Notes |

| Androgen Receptor (AR) | High | Approximately half the binding affinity of Dihydrotestosterone (DHT).[1] |

| Progesterone Receptor (PR) | Low | [8] |

Experimental Protocols

Synthesis of Desoxymethyltestosterone (Madol)

The synthesis of Madol typically starts from epiandrosterone. The following is a generalized protocol based on available information.

Step 1: Formation of 5α-androst-2-en-17-one

Epiandrosterone is first converted to its p-toluenesulfonate (tosylate) ester. This is followed by an elimination reaction to form the C2-C3 double bond, yielding 5α-androst-2-en-17-one. This step is crucial for creating the characteristic Δ² structure of Madol.

Step 2: Grignard Reaction

The 17-keto group of 5α-androst-2-en-17-one is then subjected to a Grignard reaction with methylmagnesium bromide (CH₃MgBr). This reaction adds a methyl group at the C-17α position and reduces the ketone to a hydroxyl group, forming 17α-methyl-5α-androst-2-en-17β-ol (Madol).

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of Madol to the androgen receptor.

Materials:

-

Rat prostate cytosol (as a source of androgen receptors)

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Unlabeled Madol (test compound)

-

Unlabeled R1881 (positive control)

-

Dexamethasone (weak positive control)

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Prepare rat prostate cytosol containing the androgen receptor.

-

In a series of tubes, incubate a constant concentration of radiolabeled androgen with increasing concentrations of unlabeled Madol.

-

Include control tubes with radiolabeled androgen only (total binding), radiolabeled androgen with an excess of unlabeled R1881 (non-specific binding), and solvent controls.

-

Incubate the mixture overnight at 4°C to allow for competitive binding.

-

Separate the bound from the unbound radioligand using a method such as hydroxylapatite (HAP) slurry.

-

Measure the radioactivity of the bound ligand in each tube using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of Madol to determine the IC₅₀ (the concentration of Madol that displaces 50% of the radiolabeled ligand).

Hershberger Assay

Objective: To assess the anabolic and androgenic activity of Madol in vivo.

Animals: Immature, castrated male rats.

Procedure:

-

Male rats are castrated to remove the endogenous source of androgens.

-

After a recovery period, the rats are divided into groups and treated daily for a set period (e.g., 10 days) with either a vehicle control, a reference androgen (e.g., testosterone propionate), or different doses of Madol.

-

At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues include:

-

Anabolic indicators: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.

-

-

The weights of these tissues in the Madol-treated groups are compared to the vehicle control and the reference androgen group to determine the anabolic and androgenic effects.[4][9]

Mechanism of Action: Androgen Receptor Signaling

Madol, as an androgen receptor agonist, follows the general mechanism of action for anabolic-androgenic steroids.

Caption: Androgen Receptor Signaling Pathway for Madol.

Experimental and Historical Workflows

Synthesis and Characterization Workflow

Caption: Generalized Synthesis and Characterization Workflow for Madol.

BALCO Scandal Timeline

Caption: Simplified Timeline of Madol in the BALCO Scandal.

Conclusion

Desoxymethyltestosterone (Madol) represents a significant chapter in the history of anabolic-androgenic steroids, not for its therapeutic applications, but for its role as a designer drug in a widespread doping conspiracy. Its potent anabolic effects, coupled with a favorable anabolic-to-androgenic ratio, made it an attractive agent for performance enhancement. The scientific characterization of Madol, through receptor binding assays and in vivo studies like the Hershberger assay, has provided a clear understanding of its pharmacological profile. This technical guide serves as a consolidated resource for researchers and professionals in the field, offering detailed insights into the discovery, history, and scientific evaluation of this potent synthetic steroid.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Desoxymethyltestosterone - Wikipedia [en.wikipedia.org]

- 3. Patrick Arnold - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. BALCO scandal - Wikipedia [en.wikipedia.org]

- 6. Bay Area Laboratory Co-operative - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

Spectroscopic Analysis of 17α-Methyl-androst-2-ene-17β-ol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Analysis of 17α-Methyl-androst-2-ene-17β-ol.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) analysis of 17α-Methyl-androst-2-ene-17β-ol, a synthetic anabolic-androgenic steroid also known as Desoxymethyltestosterone (DMT) or Madol. This document is intended for researchers, scientists, and professionals in drug development and doping control analysis.

Introduction

17α-Methyl-androst-2-ene-17β-ol is a designer anabolic steroid that has been identified in dietary supplements and is on the list of substances prohibited by the World Anti-Doping Agency (WADA).[1][2] Its chemical structure is unique among many anabolic steroids due to the presence of a double bond in the C2-C3 position of the A-ring and the absence of a keto group at C3. Accurate and reliable analytical methods are crucial for the identification and quantification of this compound and its metabolites in various matrices. This guide details the spectroscopic techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of steroids. While a complete, publicly available, and assigned ¹H and ¹³C NMR dataset for 17α-Methyl-androst-2-ene-17β-ol is not readily found in the scientific literature, data from structurally related compounds can provide valuable insights into the expected chemical shifts. The synthesis and characterization of Madol by mass spectrometry and NMR spectroscopy have been reported, confirming its structure.[3][4][5]

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts (δ) for key protons in the 17α-Methyl-androst-2-ene-17β-ol structure. These predictions are based on the analysis of structurally similar androstane (B1237026) derivatives. The vinylic protons on the A-ring are expected to be the most downfield signals, aside from any hydroxyl protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 | ~5.4 - 5.6 | m | Vinylic proton |

| H-3 | ~5.4 - 5.6 | m | Vinylic proton |

| H-17β-OH | Variable | s | Dependent on concentration and solvent |

| C-17α-CH₃ | ~1.1 - 1.2 | s | Methyl group at C-17 |

| C-13-CH₃ (C-18) | ~0.7 - 0.8 | s | Angular methyl group |

| C-10-CH₃ (C-19) | ~0.8 - 0.9 | s | Angular methyl group |

Predicted ¹³C NMR Spectral Data

The table below shows the predicted carbon-13 NMR chemical shifts for 17α-Methyl-androst-2-ene-17β-ol. The olefinic carbons (C-2 and C-3) are expected to have characteristic shifts in the 120-130 ppm range.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~125 - 127 |

| C-3 | ~125 - 127 |

| C-5 | ~45 - 50 |

| C-10 | ~35 - 40 |

| C-13 | ~40 - 45 |

| C-17 | ~80 - 85 |

| C-17α-CH₃ | ~25 - 30 |

| C-18 | ~15 - 20 |

| C-19 | ~10 - 15 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the detection of anabolic steroids in anti-doping and forensic laboratories. For the analysis of steroids like 17α-Methyl-androst-2-ene-17β-ol, derivatization is typically required to increase their volatility and improve their chromatographic properties. Trimethylsilylation (TMS) is a common derivatization method.[6]

GC-MS Data of the Trimethylsilyl (B98337) (TMS) Derivative

The electron ionization (EI) mass spectrum of the TMS derivative of 17α-Methyl-androst-2-ene-17β-ol is characterized by specific fragment ions that are used for its identification. A method for the rapid screening of this compound in urine samples involves monitoring for the trimethylsilylated form.[3][4]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 360 | Moderate | [M]+ (Molecular ion of the TMS derivative) |

| 345 | High | [M - CH₃]+ |

| 270 | High | [M - TMSOH]+ |

| 143 | High | Characteristic fragment of the D-ring |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified steroid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons.

-

2D NMR Experiments: For unambiguous assignment of proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

GC-MS Analysis

-

Sample Preparation (Derivatization):

-

To a dried aliquot of the sample extract (e.g., from a urine or supplement matrix), add 50-100 µL of a derivatizing agent. A common reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium (B1175870) iodide and a thiol, like ethanethiol.

-

Seal the reaction vial and heat at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) derivative.

-

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (single quadrupole, triple quadrupole, or high-resolution mass spectrometer).

-

Gas Chromatography:

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injection: Inject 1-2 µL of the derivatized sample in splitless or split mode. The injector temperature is typically set to 250-280°C.

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 100-150°C, hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of 280-320°C, and hold for several minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 50-500. For targeted analysis, selected ion monitoring (SIM) mode can be used to monitor the characteristic ions of the TMS-derivatized 17α-Methyl-androst-2-ene-17β-ol (e.g., m/z 143, 270, 345).[3]

-

Temperatures: The ion source and transfer line temperatures are typically maintained at 230°C and 280°C, respectively.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of 17α-Methyl-androst-2-ene-17β-ol.

Caption: General workflow for the spectroscopic analysis of steroids.

Caption: Proposed fragmentation of TMS-derivatized DMT in GC-MS.

References

- 1. Characterization of desoxymethyltestosterone main urinary metabolite produced from cultures of human fresh hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Another designer steroid: discovery, synthesis, and detection of 'madol' in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Characterization of 17α-Methyl-androst-2-ene-17β-ol Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism of 17α-Methyl-androst-2-ene-17β-ol, an anabolic-androgenic steroid also known by the names Desoxymethyltestosterone (DMT) and Madol. This document details the identified metabolites, the analytical methods for their detection, and the underlying metabolic pathways.

Introduction

17α-Methyl-androst-2-ene-17β-ol is a synthetic, orally active anabolic-androgenic steroid. Its detection in biological samples is a key focus in sports anti-doping and forensic toxicology. Understanding its metabolic fate is crucial for developing robust and long-term detection methods. The metabolism of this compound is complex, involving a series of enzymatic reactions that modify its structure, primarily in the liver. These modifications facilitate its excretion from the body, mainly in urine.

Data Presentation: Identified Metabolites

Table 1: Major Urinary Metabolites of 17α-Methyl-androst-2-ene-17β-ol

| Metabolite Name | Chemical Structure/Modification | Key Characteristics |

| 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane | Dihydroxylation and reduction of the A-ring | Identified as the main urinary metabolite. |

| Other hydroxylated and reduced metabolites | Various isomers resulting from hydroxylation and reduction of the A-ring | A-ring modifications are a primary metabolic pathway. |

Table 2: Long-Term Urinary Metabolites of 17α-Methyl-androst-2-ene-17β-ol

| Metabolite Name/Class | Chemical Structure/Modification | Detection Window |

| 18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diol | Rearrangement of the D-ring | Up to 14 days.[1][2][3] |

| Other 18-nor-17,17-dimethyl steroids | Isomeric forms with a rearranged D-ring | Considered important markers for long-term detection.[1][3] |

Note: The detection windows are approximate and can vary based on dosage, individual metabolism, and the sensitivity of the analytical method used.

Metabolic Pathways

The metabolism of 17α-Methyl-androst-2-ene-17β-ol proceeds through several key pathways, primarily involving Phase I enzymatic reactions. These include hydroxylation, reduction, and a characteristic rearrangement of the steroid's D-ring.

Phase I Metabolism

-

A-Ring Metabolism: The initial and major metabolic route involves the enzymatic modification of the A-ring. This includes hydroxylation at various positions and reduction of the double bond, leading to the formation of several di- and tri-hydroxylated metabolites. The main urinary metabolite, 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane, is a product of this pathway.

-

D-Ring Rearrangement: A significant and unique metabolic pathway for 17-methylated steroids, including 17α-Methyl-androst-2-ene-17β-ol, is the rearrangement of the D-ring. This leads to the formation of 18-nor-17,17-dimethyl steroids. These metabolites are particularly important for anti-doping purposes as they have been shown to be detectable in urine for an extended period (up to 14 days) after administration.[1][2][3]

Phase II Metabolism

Following Phase I modifications, the metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions increase the water solubility of the metabolites, facilitating their renal excretion. Most metabolites are excreted in the urine as glucuronide and sulfate (B86663) conjugates.

Experimental Protocols

The characterization of 17α-Methyl-androst-2-ene-17β-ol metabolites relies heavily on advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail generalized protocols for the analysis of these metabolites in urine.

Sample Preparation for Urine Analysis

-

Internal Standard Addition: An appropriate internal standard (e.g., a deuterated analog) is added to a known volume of urine (typically 2-5 mL) to allow for accurate quantification and to monitor extraction recovery.

-

Enzymatic Hydrolysis (for conjugated metabolites): To analyze metabolites excreted as glucuronide or sulfate conjugates, enzymatic hydrolysis is performed. The urine sample is buffered to an appropriate pH (typically around 5.2 for β-glucuronidase and sulfatase) and incubated with β-glucuronidase/arylsulfatase from Helix pomatia or E. coli.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The hydrolyzed urine is alkalinized (pH ~9) and extracted with an organic solvent such as diethyl ether or a mixture of n-pentane and tert-butyl methyl ether. The organic layer containing the free steroids is then separated.

-

Solid-Phase Extraction (SPE): Alternatively, the sample can be passed through an SPE cartridge (e.g., C18). The cartridge is washed to remove interferences, and the metabolites are then eluted with an organic solvent like methanol (B129727) or ethyl acetate.

-

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable solvent for the subsequent analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for steroid analysis, offering high resolution and sensitivity.

-

Derivatization: Due to the low volatility of steroids, a derivatization step is essential before GC-MS analysis. The dried extract is treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide and a reducing agent like dithioerythritol, to form trimethylsilyl (B98337) (TMS) derivatives. This increases the volatility and thermal stability of the metabolites.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar stationary phase like 5% phenyl-polydimethylsiloxane). A temperature gradient is applied to separate the different metabolites based on their boiling points and interaction with the stationary phase.

-

MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The mass spectrometer can be operated in full-scan mode to identify unknown metabolites or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted and more sensitive detection of known metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is increasingly used for steroid analysis as it often does not require derivatization and can directly analyze conjugated metabolites.

-

LC Separation: The reconstituted extract is injected into a liquid chromatograph. Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer, usually with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrometer is typically operated in MRM mode, where a specific precursor ion for each metabolite is selected and fragmented, and a specific product ion is monitored for detection and quantification. This provides high selectivity and sensitivity.

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of 17a-Methyl-androst-2-ene-17b-ol Effects on Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive set of in vitro assay protocols to characterize the anabolic potential of 17a-Methyl-androst-2-ene-17b-ol (also known as Desoxymethyltestosterone or Madol) on skeletal muscle cells. The described methodologies are designed to assess the compound's effects on myoblast proliferation, differentiation, and protein synthesis. Furthermore, protocols to investigate the underlying signaling mechanisms, primarily through the androgen receptor (AR) and downstream pathways such as Akt/mTOR, are detailed. This document serves as a guide for researchers seeking to quantify the myogenic and hypertrophic properties of this and similar anabolic-androgenic steroids in a controlled, in vitro environment.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) designed to promote muscle growth.[1][2] Like other AAS, its primary mechanism of action is believed to be mediated through the androgen receptor (AR) in skeletal muscle cells.[3][4] Activation of the AR initiates a cascade of genomic and non-genomic signaling events that collectively enhance muscle protein synthesis and inhibit protein degradation, leading to muscle hypertrophy.[5][6] The protocols outlined herein provide a framework for systematically evaluating these effects using cultured muscle cells (myoblasts), which can be induced to differentiate into mature muscle fibers (myotubes).

Materials and Reagents

-

Cell Lines: C2C12 (mouse myoblast) or L6 (rat myoblast) cell lines. Alternatively, primary human or mouse myoblasts can be used.[7][8][9][10][11]

-

Chemicals: this compound (dissolved in a suitable vehicle like DMSO), Testosterone (B1683101) (positive control), Dihydrotestosterone (DHT, positive control), Flutamide (AR antagonist).

-

Media:

-

Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

-

Assay Kits & Reagents:

-

MTT or WST-1 Cell Proliferation Assay Kit.

-

BrdU Cell Proliferation Assay Kit.

-

Creatine Kinase Activity Assay Kit.

-

BCA Protein Assay Kit.

-

Antibodies:

-

Primary: Anti-Myosin Heavy Chain (MyHC), Anti-MyoD, Anti-Myogenin, Anti-p-Akt (Ser473), Anti-Akt, Anti-p-mTOR (Ser2448), Anti-mTOR, Anti-AR, Anti-GAPDH, or Anti-β-actin.

-

Secondary: HRP-conjugated anti-mouse/rabbit IgG.

-

-

Puromycin (B1679871) for protein synthesis analysis (SUnSET method).[12]

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

-

Experimental Workflow

The overall workflow for assessing the in vitro effects of this compound involves culturing myoblasts, inducing differentiation, treating with the compound, and subsequently performing various assays to measure key anabolic endpoints.

Caption: Experimental workflow for in vitro analysis.

Detailed Protocols

Protocol 4.1: Myoblast Culture and Differentiation

-